molecular formula C18H14Cl2F6N2OS B2837070 N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 478258-85-4

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2837070
CAS No.: 478258-85-4
M. Wt: 491.27
InChI Key: VQUSWONWSQBBED-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by a complex substitution pattern. Its structure includes a 2,4-dichlorobenzyl group, a 3,3,3-trifluoro-2-hydroxypropyl chain, and a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F6N2OS/c19-12-5-4-10(14(20)7-12)8-28(9-15(29)18(24,25)26)16(30)27-13-3-1-2-11(6-13)17(21,22)23/h1-7,15,29H,8-9H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSWONWSQBBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N(CC2=C(C=C(C=C2)Cl)Cl)CC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 2,4-dichlorobenzyl chloride, 3,3,3-trifluoro-2-hydroxypropylamine, and 3-(trifluoromethyl)aniline.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions to form intermediate compounds. For example, 2,4-dichlorobenzyl chloride reacts with 3,3,3-trifluoro-2-hydroxypropylamine to form an intermediate amine compound.

    Thiourea Formation: The intermediate amine compound is then reacted with 3-(trifluoromethyl)aniline in the presence of thiourea to form the final product, N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N’-[3-(trifluoromethyl)phenyl]thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The thiourea sulfur and deprotonated nitrogen atoms act as bidentate ligands for transition metals, particularly Cu(II):

  • Complex Formation : Reaction with CuCl₂ in DMF yields a copper(II) complex with a metal-to-ligand ratio of 1:2 .

  • Structural Insights :

    • Alkylphenyl derivatives form mononuclear complexes.

    • Halogenated analogs (e.g., dichlorobenzyl) favor dimeric structures due to intermolecular halogen bonding .

Antimicrobial Activity of Cu(II) Complex :

StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)2–4
Mycobacterium tuberculosis0.5–2

The Cu(II) complex inhibits DNA gyrase and topoisomerase IV via metal coordination, disrupting bacterial DNA replication .

Acid-Base and Hydrogen-Bonding Interactions

  • Protonation/Deprotonation : The hydroxyl group (pKa ~10–12) and thiourea NH groups (pKa ~8–10) participate in pH-dependent equilibria, influencing solubility .

  • Hydrogen Bonding : Fluorine atoms engage in C–H⋯F interactions, stabilizing crystal structures and enhancing thermal stability .

Intermolecular Interactions :

Interaction TypeBond Length (Å)Role in Stability
N–H⋯S (thiourea)2.8–3.1Stabilizes dimeric forms
C–H⋯F (trifluoromethyl)2.9–3.3Enhances crystallinity

Reactivity with Oxidizing Agents

Exposure to strong oxidizers (e.g., H₂O₂, KMnO₄) leads to decomposition:

  • Primary Pathway : Oxidation of the thiocarbonyl group (C=S) to sulfonic acid derivatives .

  • Byproducts : Release of HCl and HF gases under extreme conditions .

Safety Considerations :

  • LD₅₀ (oral, rat) : 320 mg/kg .

  • Decomposition Temperature : >200°C .

Scientific Research Applications

Medicinal Applications

2.1 Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea demonstrated high antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 µg/mL to 8 µg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A2MRSA
Compound B4Staphylococcus epidermidis
Compound C8Escherichia coli

2.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of thiourea can inhibit the growth of cancer cell lines such as SW480 and PC3 with IC50 values indicating moderate efficacy. Notably, these compounds were non-toxic to normal cells, suggesting a favorable therapeutic index .

Catalytic Applications

Thioureas are recognized for their role as organocatalysts in organic synthesis. The ability of this compound to stabilize transition states through hydrogen bonding makes it an attractive candidate for catalyzing various reactions. Its application in promoting Michael additions and other nucleophilic additions has been documented extensively in the literature .

Table 2: Catalytic Reactions Promoted by Thiourea Derivatives

Reaction TypeCatalyst UsedYield (%)
Michael AdditionN-(2,4-dichlorobenzyl)-N'-thiourea85
Aldol ReactionN-(trifluoromethyl)phenylthiourea78
Enamine FormationN,N'-bis(trifluoromethyl)phenylthiourea90

Material Science Applications

In materials science, the unique properties of thiourea derivatives enable their use in developing novel materials with specific functionalities. For instance, the incorporation of trifluoromethyl groups enhances the thermal stability and hydrophobicity of polymers synthesized using these compounds.

Case Study: Synthesis of Fluorinated Polymers

A recent study demonstrated the synthesis of fluorinated polymers using this compound as a precursor. The resulting materials exhibited superior water repellency and mechanical strength compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Thiourea derivatives are a versatile class of compounds with diverse biological and chemical properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Structural and Physicochemical Properties
Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea 2,4-dichlorobenzyl; 3,3,3-trifluoro-2-hydroxypropyl; 3-(trifluoromethyl)phenyl ~477.2 (estimated) High lipophilicity due to Cl and CF₃ groups; potential for hydrogen bonding
N-(3-chlorophenyl)-N'-(4-fluorobenzoyl)thiourea 3-chlorophenyl; 4-fluorobenzoyl 308.76 Planar structure with intramolecular N–H⋯O hydrogen bonding
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea 4-chlorophenyl; 2,4-dichlorobenzoyl 369.66 Antifungal activity; coplanar C=S and C=O groups
N-ethyl-N’-trifluoromethylphenylthiourea Ethyl; 3-(trifluoromethyl)phenyl 248.3 White solid; melting point 98–100°C; characterized by IR and NMR
Diafenthiuron (N-(2,6-bis(isopropyl)-4-phenoxyphenyl)-N'-(tert-butyl)thiourea) 2,6-diisopropyl-4-phenoxyphenyl; tert-butyl 454.5 Commercial insecticide/acaricide; acts via mitochondrial disruption

Key Observations :

  • The target compound’s trifluoromethyl and dichlorobenzyl groups enhance its lipophilicity compared to simpler thioureas like N-ethyl-N’-trifluoromethylphenylthiourea .

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The compound N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a novel thiourea derivative that has shown promising biological activity in various studies.

Chemical Structure

The chemical structure of the compound can be broken down into its functional components:

  • Thiourea moiety : Central to its biological activity.
  • Substituents : Includes dichlorobenzyl and trifluoromethyl groups which enhance lipophilicity and potentially increase biological activity.

Biological Activity Overview

The biological activities of thiourea derivatives are attributed to their ability to interact with various biological targets. The following sections detail the specific activities observed for this compound.

1. Antibacterial Activity

Several studies have reported the antibacterial properties of thiourea derivatives. The compound has been evaluated against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related thiourea derivatives have been reported as low as 2 µg/mL against MRSA strains . This suggests that the compound may exhibit similar or enhanced antibacterial efficacy due to its unique structural features.

2. Anticancer Activity

Thiourea derivatives have also shown potential in cancer treatment. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.

  • Cell Lines Tested : Commonly tested cancer cell lines include SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). Compounds similar to our target have demonstrated IC50 values ranging from 1.5 µM to 20 µM across different cell lines .

3. Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in cells.

  • Assays Used : Common assays include DPPH and ABTS radical scavenging tests. Previous studies have shown IC50 values for antioxidant activity as low as 45 µg/mL for certain thiourea derivatives .

Case Studies and Research Findings

Study Findings
Study on Copper(II) Complexes Demonstrated that complexes formed with thiourea derivatives showed higher antimicrobial activity than their parent ligands, indicating that metal coordination enhances biological efficacy.
Anticancer Activity Evaluation Reported IC50 values for related thiourea derivatives against various cancer cell lines, showcasing significant cytotoxic effects without affecting normal cells.
Antioxidant Potential Assessment Found that certain thiourea derivatives exhibited strong antioxidant activity with low IC50 values, highlighting their potential as therapeutic agents against oxidative stress-related diseases.

The mechanism by which thiourea derivatives exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, disrupting cellular replication processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : React 2,4-dichlorobenzylamine with 3,3,3-trifluoro-2-hydroxypropyl isothiocyanate in anhydrous THF under inert atmosphere (e.g., N₂), followed by coupling with 3-(trifluoromethyl)phenyl isocyanate. Use triethylamine as a catalyst for thiourea bond formation .
  • Purification : Recrystallize the crude product from a hexane/diethyl ether mixture (8:2 ratio) or use column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to achieve >95% purity .
    • Key parameters : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate). Yield optimization requires precise stoichiometric ratios (1:1.05 for amine:isothiocyanate) and reflux temperatures (70–80°C for 4–6 hours) .

Q. How can the structural integrity of this thiourea derivative be validated post-synthesis?

  • Analytical techniques :

  • NMR : Confirm the presence of thiourea protons (δ 9.5–10.5 ppm for N–H in DMSO-d₆) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O/S) and coplanarity of thiocarbonyl/carbonyl groups, as seen in analogous thioureas (bond lengths: C=S ~1.68 Å; C–N ~1.35 Å) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~550–560 m/z) with <2 ppm error .

Q. What preliminary assays are suitable for screening its biological activity?

  • In vitro assays :

  • Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) at 10–100 µM concentrations .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Molecular docking : Predict binding to targets like HIV-1 reverse transcriptase or acetylcholinesterase using AutoDock Vina, focusing on interactions with trifluoromethyl and chlorophenyl groups .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production without compromising stereochemical purity?

  • Optimization strategies :

  • Solvent selection : Replace THF with DMF to enhance solubility of aromatic intermediates, reducing side-product formation .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate thiourea coupling (reaction time reduced by 30%) .
  • Crystallization control : Employ slow cooling (0.5°C/min) from ethanol to minimize polymorphism, as trifluoromethyl groups increase lattice rigidity .

Q. How should contradictory bioactivity data across similar thioureas be resolved?

  • Case study : If antiproliferative activity varies between analogs (e.g., EC₅0 = 5 µM vs. >50 µM):

  • Substituent analysis : Compare electronic effects of 2,4-dichlorobenzyl (electron-withdrawing) vs. 3-trifluoromethylphenyl (lipophilic) groups via Hammett σ constants .
  • SAR studies : Synthesize derivatives with modified hydroxypropyl chains (e.g., replacing -OH with -OAc) to assess hydrogen-bonding requirements .

Q. What mechanistic insights can crystallography provide for its interaction with biological targets?

  • Crystallographic findings :

  • Hydrogen-bond networks : Analogous thioureas form N–H⋯S/O bonds with catalytic residues (e.g., Ser198 in acetylcholinesterase), stabilizing inhibitor-enzyme complexes .
  • Packing effects : Trifluoromethyl groups induce steric hindrance, altering binding pocket accessibility (e.g., reduced IC₅0 for bulkier substituents) .
    • Computational validation : Perform MD simulations (AMBER force field) to correlate crystallographic data with dynamic binding behavior .

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